tert-Butyl (3-aminocyclobutyl)carbamate

Description

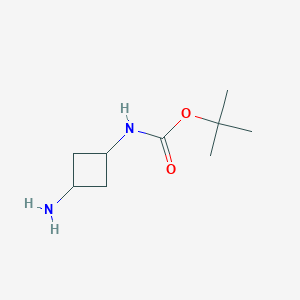

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-(3-aminocyclobutyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O2/c1-9(2,3)13-8(12)11-7-4-6(10)5-7/h6-7H,4-5,10H2,1-3H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPDOEOOBYOABCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CC(C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1212395-34-0, 1090904-48-5, 871014-19-6 | |

| Record name | real- TERT-BUTYL N-(3-AMINOCYCLOBUTYL)CARBAMATE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | tert-butyl N-(3-aminocyclobutyl)carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | rac-tert-butyl N-[(1r,3r)-3-aminocyclobutyl]carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to tert-Butyl (3-aminocyclobutyl)carbamate

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of tert-butyl (3-aminocyclobutyl)carbamate, with a focus on its relevance to researchers, scientists, and drug development professionals. This document details its physicochemical characteristics, provides experimental protocols, and explores its role in contemporary pharmaceutical research.

Chemical Properties and Data

This compound is a bifunctional molecule featuring a primary amine and a Boc-protected amine within a cyclobutyl scaffold. This structure makes it a valuable building block in medicinal chemistry, particularly as a linker in the synthesis of targeted therapeutics. The majority of commercially available and researched data pertains to the trans-isomer.

Table 1: Physicochemical Properties of tert-Butyl (trans-3-aminocyclobutyl)carbamate

| Property | Value | Reference |

| CAS Number | 871014-19-6 | [1][2] |

| Molecular Formula | C₉H₁₈N₂O₂ | [1] |

| Molecular Weight | 186.25 g/mol | [1] |

| Physical Form | Solid | [3] |

| Boiling Point | 102 °C at 0.5 mmHg | [4] |

| Purity | ≥96% | [1] |

| Storage | 4°C, protect from light | [1] |

Table 2: Computational Chemistry Data for tert-Butyl (trans-3-aminocyclobutyl)carbamate

| Descriptor | Value | Reference |

| Topological Polar Surface Area (TPSA) | 67.84 Ų | [1] |

| LogP | 1.2052 | [1] |

| Hydrogen Bond Acceptors | 3 | [1] |

| Hydrogen Bond Donors | 2 | [1] |

| Rotatable Bonds | 1 | [1] |

Solubility: While specific quantitative solubility data for this compound is not extensively published, it is expected to be soluble in a range of organic solvents such as dichloromethane (DCM), chloroform, methanol, and dimethylformamide (DMF), which is typical for Boc-protected amines.[5] Its solubility in non-polar solvents like hexanes is likely to be limited.

Spectral Data: Detailed spectral data for this compound is not readily available in the public domain. However, the expected spectral characteristics can be inferred from the analysis of its functional groups and data from similar compounds.

-

¹H NMR: The spectrum is expected to show a characteristic singlet at approximately 1.4 ppm corresponding to the nine equivalent protons of the tert-butyl group.[6] Signals for the cyclobutyl ring protons would appear as multiplets in the aliphatic region, and protons adjacent to the nitrogen atoms would be shifted downfield.

-

¹³C NMR: The spectrum would feature signals for the quaternary and methyl carbons of the tert-butyl group, as well as carbons of the cyclobutyl ring. The carbonyl carbon of the carbamate would appear at approximately 155-156 ppm.

-

IR Spectroscopy: The infrared spectrum will exhibit characteristic absorption bands for the N-H stretching of the primary amine (around 3300-3500 cm⁻¹) and the carbamate N-H (around 3300 cm⁻¹). A strong absorption corresponding to the C=O stretch of the carbamate will be present around 1680-1700 cm⁻¹.[7]

-

Mass Spectrometry: The mass spectrum would be expected to show the molecular ion peak and characteristic fragmentation patterns, including the loss of the tert-butyl group.

Experimental Protocols

The following protocols are representative methods for the synthesis, use, and deprotection of this compound, based on standard procedures for similar molecules.

2.1. Synthesis of this compound

A general method for the synthesis of Boc-protected amines involves the reaction of a diamine with di-tert-butyl dicarbonate (Boc₂O).

-

Objective: To synthesize this compound from 1,3-diaminocyclobutane.

-

Materials:

-

1,3-diaminocyclobutane

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (TEA) or another suitable base

-

Dichloromethane (DCM) or a similar aprotic solvent

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

-

Procedure:

-

Dissolve 1,3-diaminocyclobutane in DCM in a round-bottom flask.

-

Add triethylamine (1.1 equivalents) to the solution.

-

Slowly add a solution of Boc₂O (1.0 equivalent) in DCM to the reaction mixture at 0°C.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield this compound.

-

2.2. Use in PROTAC Synthesis: Coupling to a Carboxylic Acid

This compound serves as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). The free primary amine can be coupled to a carboxylic acid-functionalized "warhead" (targeting the protein of interest) or an E3 ligase ligand.

-

Objective: To couple this compound to a carboxylic acid.

-

Materials:

-

This compound

-

Carboxylic acid-functionalized molecule (e.g., a warhead)

-

A peptide coupling reagent, such as HATU, HBTU, or EDC with HOBt

-

A non-nucleophilic base, such as diisopropylethylamine (DIPEA)

-

Anhydrous dimethylformamide (DMF)

-

-

Procedure:

-

Dissolve the carboxylic acid in anhydrous DMF.

-

Add the coupling reagent (e.g., HATU, 1.1 equivalents) and DIPEA (2-3 equivalents) and stir for a few minutes to pre-activate the carboxylic acid.

-

Add a solution of this compound (1.2 equivalents) in DMF to the reaction mixture.

-

Stir the reaction at room temperature for 2-12 hours, monitoring by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer and concentrate under reduced pressure.

-

Purify the product by column chromatography or preparative HPLC.

-

2.3. Boc Deprotection

The Boc protecting group can be removed under acidic conditions to reveal the second primary amine for further functionalization.

-

Objective: To deprotect the Boc group from this compound or its derivatives.

-

Materials:

-

Boc-protected substrate

-

Trifluoroacetic acid (TFA) or a solution of HCl in an organic solvent (e.g., 4M HCl in dioxane)

-

Dichloromethane (DCM)

-

-

Procedure:

-

Dissolve the Boc-protected compound in DCM.

-

Add an excess of TFA (e.g., 20-50% v/v in DCM) or the HCl solution.

-

Stir the mixture at room temperature for 1-4 hours.

-

Monitor the deprotection by TLC or LC-MS.

-

Upon completion, remove the solvent and excess acid under reduced pressure. The product is often obtained as the corresponding salt (e.g., trifluoroacetate or hydrochloride).

-

Applications in Drug Development

The primary application of this compound in drug development is as a linker for the construction of PROTACs.[8] PROTACs are heterobifunctional molecules that induce the degradation of a target protein by bringing it into proximity with an E3 ubiquitin ligase.[9]

PROTAC Mechanism of Action:

A PROTAC molecule consists of three components: a ligand that binds to the target protein (the "warhead"), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties. The linker plays a crucial role in the efficacy of the PROTAC by determining the spatial orientation of the target protein and the E3 ligase, which is critical for the formation of a productive ternary complex and subsequent ubiquitination and degradation of the target protein.

The cyclobutyl scaffold of this compound provides a degree of conformational rigidity to the linker, which can be advantageous in optimizing the geometry of the ternary complex.

Visualizations

Diagram 1: General PROTAC Synthesis Workflow

Caption: A generalized workflow for the synthesis of a PROTAC using this compound as a linker.

Diagram 2: PROTAC-Mediated Protein Degradation Pathway

Caption: The signaling pathway of PROTAC-mediated protein degradation.

Safety and Handling

This compound should be handled in accordance with good laboratory practices. It is advisable to wear personal protective equipment, including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile building block for drug discovery and development, particularly in the rapidly evolving field of targeted protein degradation. Its bifunctional nature, combined with the conformational constraint of the cyclobutyl ring, makes it an attractive linker for the synthesis of PROTACs and other complex molecular architectures. This guide provides a foundational understanding of its chemical properties and practical applications for researchers in the pharmaceutical sciences.

References

- 1. chemscene.com [chemscene.com]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. tert-Butyl ((1R,3S)-3-aminocyclohexyl)carbamate | 1259278-17-5 [sigmaaldrich.com]

- 4. Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. PROTACs: Emerging Targeted Protein Degradation Approaches for Advanced Druggable Strategies - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical Properties of tert-Butyl (3-aminocyclobutyl)carbamate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of tert-butyl (3-aminocyclobutyl)carbamate, a bifunctional molecule increasingly utilized as a linker in the development of novel therapeutics, particularly Proteolysis Targeting Chimeras (PROTACs). This document compiles available data on its isomers, details experimental protocols for property determination, and illustrates its application in synthetic workflows.

Core Physical Properties

This compound exists as cis and trans isomers, the physical properties of which can differ. The following tables summarize the available quantitative data for both isomers to facilitate comparison.

trans-tert-Butyl (3-aminocyclobutyl)carbamate

| Property | Value |

| CAS Number | 871014-19-6 |

| Molecular Formula | C₉H₁₈N₂O₂ |

| Molecular Weight | 186.25 g/mol |

| Physical Form | Solid |

| Boiling Point | 102 °C at 0.5 mmHg |

| Purity | ≥96% |

| Storage | 4°C, protect from light |

cis-tert-Butyl (3-aminocyclobutyl)carbamate

| Property | Value |

| CAS Number | 1212395-34-0 |

| Molecular Formula | C₉H₁₈N₂O₂ |

| Molecular Weight | 186.26 g/mol |

| Purity | 97% |

Spectroscopic Data

While specific spectra for this compound are not widely published, the expected characteristic signals can be inferred from its structural motifs: the tert-butoxycarbonyl (Boc) protecting group, the cyclobutane ring, and the primary amine.

-

¹H NMR: Expected signals would include a singlet around 1.4 ppm corresponding to the nine protons of the tert-butyl group, and multiplets for the cyclobutyl ring protons. The chemical shifts and coupling constants of the cyclobutyl protons would differ between the cis and trans isomers.

-

IR Spectroscopy: Key vibrational bands would be observed for the N-H stretching of the primary amine (typically two bands in the 3300-3500 cm⁻¹ region), the N-H bending of the carbamate, and the strong C=O stretching of the carbamate group (around 1680-1700 cm⁻¹).

Experimental Protocols

Detailed methodologies for the determination of key physical properties and for spectroscopic analysis are provided below.

Melting Point Determination

The melting point of a solid organic compound is a crucial indicator of its purity. A sharp melting range (typically 0.5-1°C) is characteristic of a pure substance, while impurities tend to depress and broaden the melting range.

Methodology: Capillary Method

-

Sample Preparation: A small amount of the finely powdered, dry sample is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block with a thermometer or an automated detection system.

-

Heating: The sample is heated at a steady and slow rate, typically 1-2°C per minute, especially near the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes liquid (completion of melting) are recorded as the melting range.

Solubility Determination

Understanding the solubility of a compound is essential for its purification, formulation, and biological testing.

Methodology: Qualitative Solubility Testing

-

Solvent Selection: A range of solvents with varying polarities is chosen, such as water, diethyl ether, 5% aqueous HCl, 5% aqueous NaOH, and concentrated sulfuric acid.

-

Procedure: Approximately 25 mg of the compound is added to 0.75 mL of the solvent in a test tube. The mixture is vigorously shaken.

-

Observation: The compound is classified as soluble if it dissolves completely. Solubility in acidic or basic solutions provides information about the presence of basic or acidic functional groups, respectively. For instance, the primary amine in this compound would render it soluble in 5% HCl.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Methodology: Attenuated Total Reflectance (ATR)-FTIR

-

Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.

-

Spectrum Acquisition: The IR spectrum is recorded by passing a beam of infrared light through the sample. The instrument measures the absorption of light at different frequencies.

-

Data Analysis: The resulting spectrum shows absorption bands corresponding to the vibrational frequencies of the functional groups in the molecule.

Application in PROTAC Synthesis

This compound is a valuable building block in the synthesis of PROTACs, where it serves as a rigid and stereochemically defined linker connecting a target protein-binding ligand and an E3 ligase-recruiting ligand. The Boc-protected amine allows for selective functionalization of the free primary amine, followed by deprotection and subsequent reaction at the newly revealed amine.

Below is a diagram illustrating a general workflow for the synthesis of a PROTAC using a bifunctional linker like this compound.

An In-depth Technical Guide to the Synthesis of tert-Butyl (3-aminocyclobutyl)carbamate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of tert-Butyl (3-aminocyclobutyl)carbamate, a valuable building block in medicinal chemistry, particularly as a constrained diamine scaffold in drug discovery. The document outlines synthetic strategies for both cis and trans isomers, detailing experimental protocols, and presenting quantitative data in a structured format.

Introduction

This compound is a bifunctional molecule featuring a cyclobutane ring, a primary amine, and a Boc-protected amine. This structural motif is of significant interest in the design of novel therapeutics, offering a rigid scaffold that can help in optimizing the pharmacological properties of a drug candidate. The presence of a free amino group allows for further functionalization, while the Boc-protecting group offers orthogonal protection that can be removed under acidic conditions. This guide consolidates information from various sources to provide a practical protocol for the synthesis of this compound.

Synthetic Strategy Overview

The synthesis of this compound isomers primarily involves two key stages: the formation of the 1,3-diaminocyclobutane core and the selective mono-Boc protection of one of the amino groups. The stereochemistry (cis or trans) is typically established during the synthesis of the cyclobutane ring or through separation of the final products.

A common approach begins with a suitable cyclobutane precursor, which is then converted to a diamine. The crucial step is the selective protection of one amine in the presence of the other. A widely used method for achieving mono-protection of symmetrical diamines involves the in-situ generation of one equivalent of a hydrochloride salt. The protonated amine is deactivated towards the Boc-anhydride, allowing for the selective protection of the free amine.

Experimental Protocols

The following protocols are generalized procedures adapted from methodologies for the synthesis of similar mono-Boc-protected diamines.[1][2][3] Researchers should optimize these conditions for their specific needs.

Protocol 1: Selective Mono-Boc Protection of 1,3-Diaminocyclobutane

This protocol describes a "one-pot" procedure for the selective mono-Boc protection of 1,3-diaminocyclobutane using trimethylsilyl chloride (Me3SiCl) as an in-situ source of HCl.[1]

Materials:

-

1,3-Diaminocyclobutane (as a mixture of isomers or a pure isomer)

-

Anhydrous Methanol (MeOH)

-

Trimethylsilyl chloride (Me3SiCl)

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Sodium hydroxide (NaOH) solution (2N)

-

Dichloromethane (DCM)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Deionized water

-

Diethyl ether

Procedure:

-

In a round-bottom flask, dissolve 1,3-diaminocyclobutane (1.0 eq) in anhydrous methanol and cool the solution to 0 °C in an ice bath.

-

Slowly add trimethylsilyl chloride (1.0 eq) dropwise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 30 minutes.

-

Add deionized water (approximately 1 mL per 10 mmol of diamine), followed by a solution of di-tert-butyl dicarbonate (1.0 eq) in methanol.

-

Stir the mixture at room temperature for 1-2 hours, monitoring the reaction progress by TLC or LC-MS.

-

Dilute the reaction mixture with water and wash with diethyl ether to remove any di-Boc protected by-product.

-

Adjust the pH of the aqueous layer to >12 with a 2N NaOH solution.

-

Extract the product into dichloromethane (3 x volumes).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the product by column chromatography if necessary.

Protocol 2: Boc Deprotection

This protocol outlines the removal of the Boc protecting group to yield the free diamine, which can be useful for subsequent synthetic steps.[4]

Materials:

-

This compound

-

Dichloromethane (DCM), anhydrous

-

Trifluoroacetic acid (TFA)

-

Saturated sodium bicarbonate solution

Procedure:

-

Dissolve this compound (1.0 eq) in anhydrous dichloromethane.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add trifluoroacetic acid (5-10 eq) to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 1-4 hours.

-

Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

Concentrate the reaction mixture under reduced pressure.

-

Dissolve the residue in an organic solvent and wash with a saturated sodium bicarbonate solution to neutralize excess acid.

-

Extract the aqueous layer with the organic solvent.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to obtain the deprotected diamine.

Data Presentation

The following tables summarize typical quantitative data for the mono-Boc protection of diamines. Yields are representative and may vary based on the specific substrate and reaction conditions.

Table 1: Reagents for Mono-Boc Protection

| Reagent | Molar Equivalents | Role |

| 1,3-Diaminocyclobutane | 1.0 | Starting Material |

| Trimethylsilyl chloride (Me3SiCl) | 1.0 | In-situ HCl source |

| Di-tert-butyl dicarbonate (Boc₂O) | 1.0 | Boc-protecting agent |

| Anhydrous Methanol | - | Solvent |

| 2N Sodium Hydroxide | - | Basification |

| Dichloromethane | - | Extraction Solvent |

Table 2: Typical Reaction Conditions and Yields

| Parameter | Value |

| Reaction Temperature | 0 °C to Room Temperature |

| Reaction Time | 1-2 hours |

| Typical Yield | 40-70%[3] |

| Purity | >95% after chromatography[5] |

Visualization of the Experimental Workflow

The following diagram illustrates the step-by-step experimental workflow for the selective mono-Boc protection of 1,3-diaminocyclobutane.

This in-depth guide provides a foundational understanding and practical protocols for the synthesis of this compound. Researchers are encouraged to adapt and optimize these methods to achieve the best results for their specific applications in drug discovery and development.

References

In-Depth Technical Guide: Mono-N-Boc Protection of 1,3-Diaminocyclobutane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the selective mono-N-Boc protection of cis- and trans-1,3-diaminocyclobutane. This critical chemical transformation yields versatile building blocks essential for the synthesis of novel therapeutics and other advanced materials. This document details the prevalent synthetic strategies, provides explicit experimental protocols, and presents quantitative data to support reproducible and efficient laboratory execution.

Introduction

The selective protection of one of two equivalent functional groups is a fundamental challenge in organic synthesis. In the context of drug discovery and development, mono-protected diamines, such as the mono-N-Boc protected 1,3-diaminocyclobutanes, are highly valuable intermediates. The cyclobutane ring offers a rigid scaffold that can impart unique conformational constraints on molecules, making it an attractive structural motif for medicinal chemistry. The mono-functionalized nature of these compounds allows for sequential and controlled derivatization of the two amino groups, enabling the construction of complex molecular architectures.

A widely adopted and highly effective method for the mono-protection of diamines is the "one-pot" protocol involving the selective deactivation of one amino group through mono-protonation.[1] By treating the diamine with one equivalent of an acid, one of the amino groups is converted to its non-nucleophilic ammonium salt. The remaining free amino group can then selectively react with an electrophilic protecting group reagent, such as di-tert-butyl dicarbonate ((Boc)₂O), to afford the desired mono-protected product in high yield.[1] This strategy is particularly advantageous as it often obviates the need for a large excess of the diamine starting material or tedious chromatographic separations to isolate the mono-protected product from the di-protected and unreacted starting material.[1]

Reaction Scheme and Mechanism

The general strategy for the mono-N-Boc protection of a diamine via mono-protonation is depicted below. The initial step involves the selective protonation of one of the amino groups by an acid, typically hydrochloric acid (HCl), which can be generated in situ. This is followed by the nucleophilic attack of the free amino group on the di-tert-butyl dicarbonate.

References

In-Depth Structural Analysis of tert-Butyl (3-aminocyclobutyl)carbamate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive structural analysis of tert-butyl (3-aminocyclobutyl)carbamate, a bifunctional molecule featuring a cyclobutane core. This compound and its derivatives are of interest in medicinal chemistry and drug development due to their constrained cyclic structure, which can impart favorable conformational properties to bioactive molecules. This document outlines the synthetic pathway, spectroscopic characteristics, and key structural features of both cis and trans isomers, supported by experimental protocols and data presented for comparative analysis.

Synthesis and Isomerism

This compound is synthesized as a mixture of cis and trans isomers. A common synthetic route involves the reductive amination of tert-butyl (3-oxocyclobutyl)carbamate, followed by a deprotective hydrogenation step[1]. The presence of stereoisomers is a critical consideration in its application, as the spatial orientation of the amino and carbamate substituents can significantly influence biological activity and physicochemical properties.

The general synthetic approach is outlined in the workflow below:

Experimental Protocol: Synthesis

A representative protocol for the synthesis of this compound is as follows[1]:

-

Reductive Amination: To a solution of tert-butyl (3-oxocyclobutyl)carbamate in a suitable solvent (e.g., dichloromethane), add benzylamine followed by a reducing agent such as sodium triacetoxyborohydride. The reaction is stirred at room temperature until completion.

-

Work-up and Purification: The reaction mixture is quenched, and the organic layer is washed, dried, and concentrated. The crude product can be purified by column chromatography.

-

Deprotective Hydrogenation: The N-benzyl protected intermediate is dissolved in a solvent like ethanol and subjected to hydrogenation in the presence of a palladium on carbon (Pd/C) catalyst.

-

Final Product: After filtration of the catalyst and removal of the solvent, the final product is obtained as a mixture of cis and trans isomers.

Spectroscopic and Structural Data

Detailed experimental data for this compound is not extensively available in the public domain. Therefore, representative data from analogous compounds are presented for comparative structural analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Representative ¹H NMR Spectral Data for a Boc-protected Diamine

| Signal Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| -C(CH₃)₃ | ~1.4 | Singlet | 9H |

| Cyclobutyl-H | ~1.8 - 2.5 | Multiplet | 4H |

| CH-NH₂ | ~3.0 - 3.5 | Multiplet | 1H |

| CH-NHBoc | ~3.5 - 4.0 | Multiplet | 1H |

| NH₂ | Broad Singlet | 2H | |

| NHBoc | Broad Singlet | 1H | |

| Note: This is a generalized representation. Actual chemical shifts and coupling constants will differ between the cis and trans isomers. |

Table 2: Representative ¹³C NMR Spectral Data

| Signal Assignment | Chemical Shift (δ, ppm) |

| -C(CH₃)₃ | ~28 |

| Cyclobutyl-CH₂ | ~30-40 |

| Cyclobutyl-CH | ~40-50 |

| -C(CH₃)₃ | ~80 |

| C=O | ~156 |

| Note: The chemical shifts for the cyclobutyl carbons will be distinct for the cis and trans isomers. |

Experimental Protocol: NMR Spectroscopy

The following is a general protocol for acquiring ¹H NMR spectra, adapted from a procedure for a similar compound[2]:

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or D₂O) in an NMR tube.

-

Instrument Setup: Use a standard NMR spectrometer (e.g., 400 MHz).

-

Acquisition Parameters:

-

Pulse sequence: Standard proton pulse sequence.

-

Number of scans: 16-64 (depending on concentration).

-

Relaxation delay: 1-5 seconds.

-

Acquisition time: 2-4 seconds.

-

-

Data Processing: Perform Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

The logical workflow for NMR analysis is depicted below:

Infrared (IR) Spectroscopy

IR spectroscopy can be used to identify the key functional groups present in the molecule.

Table 3: Expected IR Absorption Bands

| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) |

| N-H (amine) | Stretch | 3300-3500 (two bands for primary amine) |

| N-H (carbamate) | Stretch | 3200-3400 |

| C-H (alkane) | Stretch | 2850-3000 |

| C=O (carbamate) | Stretch | 1680-1720 |

| N-H (amine) | Bend | 1590-1650 |

| C-N | Stretch | 1000-1250 |

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

A standard protocol for obtaining an IR spectrum is as follows[3]:

-

Background Scan: Record a background spectrum of the clean ATR crystal.

-

Sample Application: Place a small amount of the solid or liquid sample directly onto the ATR crystal.

-

Spectrum Acquisition: Collect the sample spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Typically, 16-32 scans are co-added.

-

Data Processing: The final spectrum is generated by ratioing the sample spectrum against the background spectrum.

Physicochemical Properties

The following table summarizes some of the key physicochemical properties of the trans isomer of this compound.

Table 4: Physicochemical Properties of trans-tert-Butyl (3-aminocyclobutyl)carbamate

| Property | Value | Reference |

| Molecular Formula | C₉H₁₈N₂O₂ | [4] |

| Molecular Weight | 186.25 g/mol | [4] |

| Boiling Point | 102 °C at 0.5 mmHg | [4] |

| Purity | >95% (GC) | [5] |

Conclusion

This technical guide has provided an overview of the structural analysis of this compound. While a complete set of experimental data for this specific molecule is not widely published, this guide has presented a framework for its analysis based on established synthetic methods and spectroscopic data from closely related analogs. The provided experimental protocols and comparative data tables serve as a valuable resource for researchers working with this and similar small molecules in the context of drug discovery and development. Further detailed characterization of the individual cis and trans isomers would be beneficial for a more complete understanding of their structure-activity relationships.

References

- 1. dovepress.com [dovepress.com]

- 2. researchgate.net [researchgate.net]

- 3. tert-Butyl (3-aminopropyl)carbamate | C8H18N2O2 | CID 2735700 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Tert-butyl (trans-3-amino-3-methylcyclobutyl)carbamate | C10H20N2O2 | CID 71280569 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Versatile Role of tert-Butyl (3-aminocyclobutyl)carbamate in Organic Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl (3-aminocyclobutyl)carbamate has emerged as a critical building block in modern organic synthesis, prized for its unique structural features and versatile reactivity. This guide provides an in-depth technical overview of its synthesis, key reactions, and its significant role in the development of novel therapeutics, particularly in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs). The strategic incorporation of the cyclobutane scaffold offers a degree of conformational rigidity that is highly sought after in drug design, while the differentially protected diamine functionalities allow for selective and sequential chemical modifications.

Synthesis of this compound

The synthesis of this compound can be achieved from commercially available starting materials. A common route involves the reductive amination of tert-butyl (3-oxocyclobutyl)carbamate. This method typically produces a mixture of cis and trans isomers, which can be separated by chromatography.

A representative synthetic scheme is the reductive amination of tert-butyl (3-oxocyclobutyl)carbamate with benzylamine, followed by a deprotective hydrogenation step to yield the target compound as a mixture of cis and trans isomers.

Experimental Protocol: Synthesis of a cis/trans Mixture of this compound[1]

-

Reductive Amination: To a solution of tert-butyl (3-oxocyclobutyl)carbamate in a suitable solvent (e.g., methanol or dichloromethane), add benzylamine and a reducing agent such as sodium triacetoxyborohydride.

-

Stir the reaction mixture at room temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work up the reaction by quenching with a saturated aqueous solution of sodium bicarbonate and extracting the product with an organic solvent.

-

Purify the intermediate, tert-butyl (3-(benzylamino)cyclobutyl)carbamate, by column chromatography.

-

Deprotective Hydrogenation: Dissolve the purified intermediate in a solvent like ethanol and add a palladium on carbon (Pd/C) catalyst.

-

Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a hydrogenation apparatus) and stir until the reaction is complete.

-

Filter the reaction mixture through celite to remove the catalyst and concentrate the filtrate under reduced pressure to obtain this compound as a mixture of cis and trans isomers.

Key Reactions and Applications

The synthetic utility of this compound lies in the orthogonal reactivity of its two amino groups. The Boc-protected amine is stable under various reaction conditions, allowing for selective functionalization of the free primary amine.

Acylation Reactions

The free primary amine of this compound readily undergoes acylation with various acylating agents, such as acid chlorides and activated esters, to form amide bonds. This reaction is fundamental to its use as a linker in more complex molecules.

Table 1: Representative Acylation Reaction

| Acylating Agent | Product | Yield | Reference |

| 3-Methoxypropanoyl chloride | N-((1r,3r)-3-aminocyclobutyl)-3-methoxypropanamide | 71% | WO2019236631A1 |

Experimental Protocol: Acylation with 3-Methoxypropanoyl chloride

A patent describes the acylation of tert-butyl 3-aminocyclobutyl carbamate with 3-methoxypropanoyl chloride. To a solution of tert-butyl 3-aminocyclobutyl carbamate (1.07 mmol) in a suitable solvent, the acid chloride is added, and the reaction is stirred at ambient temperature for 18 hours. Following an aqueous workup and extraction with ethyl acetate, the product is purified by column chromatography to yield N-((1r,3r)-3-aminocyclobutyl)-3-methoxypropanamide (71% yield).

Alkylation Reactions

The primary amine can also be selectively alkylated under appropriate conditions. Reductive amination with aldehydes or ketones is a common method to introduce substituents.

Role in PROTACs

This compound and its derivatives are valuable linkers in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target protein's degradation. The linker plays a crucial role in the efficacy of a PROTAC by dictating the distance and orientation between the target protein and the E3 ligase. The semi-rigid nature of the cyclobutane scaffold in these linkers can be advantageous for optimizing the formation of the ternary complex (Target Protein-PROTAC-E3 Ligase).

The synthesis of a PROTAC using a cyclobutane-based linker generally involves a multi-step sequence where one end of the linker is attached to the target protein ligand and the other end to the E3 ligase ligand. The Boc-protecting group on the this compound linker allows for a modular and controlled assembly.

Signaling Pathways and Logical Relationships

The utility of this compound as a building block is rooted in the principles of protecting group chemistry and multi-step synthesis. The logical relationship for its use in creating complex molecules is outlined below.

This compound is a valuable and versatile building block in organic synthesis. Its utility stems from the presence of a conformationally restricted cyclobutane core and two differentially protected amino groups. This allows for its strategic and selective incorporation into complex molecules, most notably as a linker in the design of PROTACs and other targeted therapeutics. The synthetic methods and reactions outlined in this guide provide a foundation for researchers to harness the potential of this important chemical entity in their drug discovery and development endeavors.

The Strategic Integration of tert-Butyl (3-aminocyclobutyl)carbamate as a Bifunctional Linker in Proteolysis Targeting Chimeras (PROTACs): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the application of tert-butyl (3-aminocyclobutyl)carbamate as a bifunctional linker, a critical component in the rational design of Proteolysis Targeting Chimeras (PROTACs). With a focus on providing actionable insights, this document details the physicochemical properties, a representative synthetic protocol, and the mechanistic implications of incorporating this rigid cyclic linker into PROTAC design.

Introduction: The Pivotal Role of Linkers in PROTAC Efficacy

PROTACs have emerged as a revolutionary therapeutic modality, redirecting the cellular ubiquitin-proteasome system to selectively degrade target proteins implicated in various diseases. These heterobifunctional molecules consist of a ligand for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting the two. The linker is not a mere spacer but a crucial determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the key ternary complex (POI-PROTAC-E3 ligase).

While flexible linkers like polyethylene glycol (PEG) and alkyl chains have been widely used, there is a growing interest in rigid linkers, such as those incorporating cyclic structures. The cyclobutane moiety in this compound offers a degree of conformational constraint that can pre-organize the PROTAC into a bioactive conformation, potentially reducing the entropic penalty upon ternary complex formation and enhancing its stability. This guide focuses on the trans isomer, tert-butyl (trans-3-aminocyclobutyl)carbamate, a commercially available building block for PROTAC synthesis.

Physicochemical Properties of the Cyclobutyl Linker Building Block

The foundational properties of the linker building block are essential for planning its incorporation into a PROTAC synthesis workflow. The data presented below is for tert-butyl (trans-3-aminocyclobutyl)carbamate.

| Property | Value | Reference |

| Molecular Formula | C₉H₁₈N₂O₂ | [1] |

| Molecular Weight | 186.26 g/mol | [1] |

| CAS Number | 871014-19-6 | [1] |

| Appearance | Solid | [2] |

| Storage | 4°C, protect from light | [3] |

Synthesis of a PROTAC Utilizing the Cyclobutyl Linker: A Representative Protocol

This section outlines a detailed, multi-step protocol for the synthesis of a hypothetical PROTAC using tert-butyl (trans-3-aminocyclobutyl)carbamate as the central linker component. This protocol is illustrative and assumes the availability of a carboxylic acid-functionalized E3 ligase ligand (e.g., a derivative of pomalidomide) and an amine-functionalized ligand for the protein of interest.

Step 1: Coupling of the E3 Ligase Ligand to the Cyclobutyl Linker

This initial step involves the formation of an amide bond between the free amine of the cyclobutyl linker and a carboxylic acid on the E3 ligase ligand.

Materials:

-

tert-Butyl (trans-3-aminocyclobutyl)carbamate

-

Carboxylic acid-functionalized E3 ligase ligand

-

(1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

-

Dissolve the carboxylic acid-functionalized E3 ligase ligand (1.0 eq) in anhydrous DMF.

-

Add HATU (1.1 eq) and DIPEA (2.0 eq) to the solution and stir at room temperature for 15 minutes to activate the carboxylic acid.

-

Add a solution of tert-butyl (trans-3-aminocyclobutyl)carbamate (1.2 eq) in anhydrous DMF to the reaction mixture.

-

Stir the reaction at room temperature overnight under a nitrogen atmosphere.

-

Monitor the reaction progress by LC-MS.

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the Boc-protected Linker-E3 Ligase Ligand conjugate.

Step 2: Boc Deprotection to Expose the Second Reactive Amine

The tert-butoxycarbonyl (Boc) protecting group is removed under acidic conditions to reveal the second primary amine for subsequent coupling.

Materials:

-

Boc-protected Linker-E3 Ligase Ligand conjugate

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

Procedure:

-

Dissolve the Boc-protected Linker-E3 Ligase Ligand conjugate (1.0 eq) in a 1:1 mixture of DCM and TFA.

-

Stir the solution at room temperature for 1-2 hours.

-

Monitor the deprotection by LC-MS.

-

Once the reaction is complete, remove the solvent and excess TFA under reduced pressure. The resulting amine salt is typically used in the next step without further purification.

Step 3: Final Coupling to the Protein of Interest (POI) Ligand

The final step involves the formation of a second amide bond, connecting the linker to the POI ligand.

Materials:

-

Deprotected Linker-E3 Ligase Ligand conjugate

-

Carboxylic acid-functionalized POI ligand

-

HATU

-

DIPEA

-

Anhydrous DMF

-

Preparative reverse-phase HPLC system

Procedure:

-

Dissolve the crude deprotected Linker-E3 Ligase Ligand conjugate (1.0 eq) and the carboxylic acid-functionalized POI ligand (1.1 eq) in anhydrous DMF.

-

Add HATU (1.2 eq) and DIPEA (2.0 eq) to the solution.

-

Stir the reaction mixture at room temperature under a nitrogen atmosphere for 4-6 hours.

-

Monitor the reaction progress by LC-MS.

-

Upon completion, purify the final PROTAC by preparative reverse-phase HPLC.

-

Lyophilize the pure fractions to obtain the final PROTAC product.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.

Experimental Workflow Diagram

Caption: Synthetic workflow for a PROTAC with a cyclobutyl linker.

Mechanism of Action and the Ternary Complex

The efficacy of a PROTAC is contingent on its ability to induce and stabilize a ternary complex, bringing the target protein and the E3 ligase into close proximity. The rigid nature of the cyclobutane linker can play a significant role in this process by reducing the conformational flexibility of the PROTAC, which may lead to a more defined orientation of the two ligands and a more stable ternary complex.

Once the ternary complex is formed, the E3 ligase facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine residues on the surface of the target protein. Following polyubiquitination, the target protein is recognized and degraded by the 26S proteasome. The PROTAC is then released and can participate in further catalytic cycles of protein degradation.

Signaling Pathway Diagram

Caption: Mechanism of action for a PROTAC-mediated protein degradation.

Quantitative Analysis of PROTAC Performance (Representative Data)

The following table presents hypothetical but realistic quantitative data for a PROTAC synthesized with a cyclobutyl linker. This data is for illustrative purposes to demonstrate the typical parameters evaluated for a novel PROTAC.

| Parameter | Description | Representative Value |

| Binding Affinity (POI) | Dissociation constant (Kd) for the PROTAC binding to the protein of interest. | 50 nM |

| Binding Affinity (E3 Ligase) | Dissociation constant (Kd) for the PROTAC binding to the E3 ligase. | 150 nM |

| DC₅₀ | Concentration of PROTAC required to degrade 50% of the target protein. | 25 nM |

| Dₘₐₓ | Maximum percentage of target protein degradation achieved. | >90% |

| Ternary Complex Cooperativity (α) | A measure of the favorable interaction between the POI and E3 ligase within the ternary complex. An α > 1 indicates positive cooperativity. | 5 |

| Cellular Permeability (Caco-2) | A measure of a compound's ability to cross intestinal epithelial cells, indicating potential for oral bioavailability. | 5 x 10⁻⁶ cm/s |

Conclusion

This compound represents a valuable building block for the synthesis of PROTACs with rigid linkers. The conformational constraint provided by the cyclobutane ring can offer advantages in the formation of a stable and productive ternary complex, a critical step in the mechanism of action of these targeted protein degraders. The synthetic accessibility of this linker, coupled with its potential to improve the pharmacological properties of PROTACs, makes it an attractive option for researchers in the field of drug discovery and development. Further empirical studies are warranted to fully elucidate the structure-activity relationships of PROTACs incorporating this and other cyclic linkers.

References

In-Depth Technical Guide: tert-Butyl (3-aminocyclobutyl)carbamate

CAS Number: 871014-19-6

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of tert-butyl (3-aminocyclobutyl)carbamate, a key building block in modern medicinal chemistry, particularly in the development of Proteolysis Targeting Chimeras (PROTACs).

Chemical and Physical Properties

This compound, predominantly available as the trans isomer, is a bifunctional molecule featuring a Boc-protected amine and a free primary amine on a cyclobutane scaffold. This structure makes it an ideal linker component in the synthesis of complex molecules.

| Property | Value | Reference |

| Molecular Formula | C₉H₁₈N₂O₂ | [1] |

| Molecular Weight | 186.25 g/mol | [1] |

| Appearance | White to light yellow powder or crystal | |

| Purity | Typically >95% or ≥96% | [1] |

| Synonyms | trans-tert-Butyl (3-aminocyclobutyl)carbamate, trans-N-Boc-1,3-diaminocyclobutane | [1] |

| Storage Conditions | 4°C, protect from light | [1] |

| Solubility | Soluble in common organic solvents such as dichloromethane (DCM) and methanol. | |

| Melting Point | Not consistently reported across suppliers. |

Synthesis and Characterization

The synthesis of tert-butyl (trans-3-aminocyclobutyl)carbamate can be achieved through a two-step process involving the synthesis of the precursor, trans-1,3-diaminocyclobutane, followed by selective Boc-protection of one of the amino groups.

Experimental Protocol: Synthesis of trans-1,3-Diaminocyclobutane Dihydrochloride

This protocol is adapted from the synthesis of related cyclobutane-derived diamines.[2]

Materials:

-

trans-Cyclobutane-1,3-dicarboxylic acid

-

Diphenylphosphoryl azide (DPPA)

-

Triethylamine (TEA)

-

tert-Butanol

-

Hydrochloric acid (HCl) in 1,4-dioxane

-

Anhydrous toluene

-

Diethyl ether

Procedure:

-

Curtius Rearrangement: A solution of trans-cyclobutane-1,3-dicarboxylic acid (1 eq) and triethylamine (2.2 eq) in anhydrous toluene is heated to 80 °C. Diphenylphosphoryl azide (2.1 eq) is added dropwise, followed by the addition of tert-butanol (excess). The reaction mixture is stirred at 80 °C for several hours until the reaction is complete (monitored by TLC).

-

Work-up: The reaction mixture is cooled to room temperature and washed with saturated aqueous sodium bicarbonate solution and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield the di-Boc-protected trans-1,3-diaminocyclobutane.

-

Deprotection: The crude di-Boc protected intermediate is dissolved in a minimal amount of methanol and an excess of HCl in 1,4-dioxane is added. The mixture is stirred at room temperature overnight.

-

Isolation: The resulting precipitate is collected by filtration, washed with diethyl ether, and dried under vacuum to afford trans-1,3-diaminocyclobutane dihydrochloride as a white solid.

Experimental Protocol: Synthesis of tert-Butyl (trans-3-aminocyclobutyl)carbamate

Materials:

-

trans-1,3-Diaminocyclobutane dihydrochloride

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (TEA) or Sodium bicarbonate

-

Dichloromethane (DCM) or a biphasic system (e.g., DCM/water)

Procedure:

-

Reaction Setup: trans-1,3-Diaminocyclobutane dihydrochloride (1 eq) is dissolved in water, and the solution is cooled in an ice bath.

-

Boc Protection: A solution of di-tert-butyl dicarbonate (1 eq) in dichloromethane is added to the aqueous solution. A base such as sodium bicarbonate or triethylamine (2.2 eq) is added portion-wise to maintain a basic pH. The reaction mixture is stirred vigorously at room temperature overnight.

-

Work-up: The layers are separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel using a gradient of methanol in dichloromethane to yield tert-butyl (trans-3-aminocyclobutyl)carbamate.

Characterization Data

-

¹H NMR: A characteristic singlet for the nine protons of the tert-butyl group is expected around δ 1.4 ppm. The protons on the cyclobutane ring will appear as multiplets in the upfield region.

-

¹³C NMR: The carbonyl carbon of the carbamate group is expected around δ 156 ppm, and the quaternary carbon of the tert-butyl group around δ 80 ppm.

-

Mass Spectrometry: The expected [M+H]⁺ ion would be at m/z 187.14.

Applications in Drug Discovery: A PROTAC Linker

The primary application of this compound is as a bifunctional linker in the synthesis of PROTACs.[3] PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.

The cyclobutane scaffold of this linker provides a rigid and defined spatial orientation between the target protein ligand and the E3 ligase ligand, which can be crucial for the formation of a stable and productive ternary complex. The Boc-protected amine allows for a modular and controlled synthesis of the PROTAC molecule.

Logical Workflow for PROTAC Synthesis

The general workflow for utilizing this compound in PROTAC synthesis involves a series of protection, coupling, and deprotection steps.

Caption: General workflow for PROTAC synthesis.

Safety and Handling

This compound should be handled in a well-ventilated area by trained personnel. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn.

Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile building block for drug discovery and development. Its rigid cyclobutane core and orthogonal protecting groups make it an important tool for the synthesis of PROTACs and other complex molecular architectures. This guide provides essential information for researchers to effectively utilize this compound in their scientific endeavors.

Diagrams

Synthesis Pathway

Caption: Synthetic route to the target molecule.

References

Navigating the Solubility of tert-Butyl (3-aminocyclobutyl)carbamate: A Technical Guide

For Immediate Release

This technical guide offers a comprehensive overview of the solubility characteristics of tert-Butyl (3-aminocyclobutyl)carbamate, a key building block in contemporary drug discovery and development. Designed for researchers, scientists, and professionals in the pharmaceutical and chemical industries, this document provides a detailed framework for understanding and experimentally determining the solubility of this compound in various organic solvents. While specific quantitative data for this compound is not widely available in published literature, this guide furnishes robust experimental protocols and predictive insights based on its structural attributes and the behavior of analogous compounds.

Predicted Solubility Profile

The molecular structure of this compound, featuring a polar primary amine, a carbamate group capable of hydrogen bonding, and a non-polar tert-Butyl group, suggests a nuanced solubility profile. It is anticipated to exhibit favorable solubility in polar organic solvents. This is attributed to the polar functional groups which can engage in hydrogen bonding with the solvent molecules. Conversely, its solubility is expected to be limited in non-polar solvents.

Quantitative Solubility Data

Precise, experimentally determined solubility data is crucial for process development, formulation, and synthetic route optimization. Researchers are encouraged to utilize the protocols outlined in this guide to generate empirical data. The following table provides a standardized format for recording and comparing solubility measurements at a specified temperature (e.g., 25°C).

| Solvent | Chemical Formula | Polarity Index | Solubility (mg/mL) | Notes |

| Dichloromethane (DCM) | CH₂Cl₂ | 3.1 | To be determined | Expected to be a good solvent. |

| Chloroform | CHCl₃ | 4.1 | To be determined | Expected to be a good solvent. |

| Methanol (MeOH) | CH₃OH | 5.1 | To be determined | Expected to be a good solvent. |

| Ethanol (EtOH) | C₂H₅OH | 4.3 | To be determined | |

| Isopropanol (IPA) | C₃H₈O | 3.9 | To be determined | |

| Acetonitrile (ACN) | C₂H₃N | 5.8 | To be determined | |

| N,N-Dimethylformamide (DMF) | C₃H₇NO | 6.4 | To be determined | |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 7.2 | To be determined | A good solvent for many organic compounds.[1] |

| Tetrahydrofuran (THF) | C₄H₈O | 4.0 | To be determined | |

| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 4.4 | To be determined | |

| Toluene | C₇H₈ | 2.4 | To be determined | |

| Hexane | C₆H₁₄ | 0.1 | To be determined | Expected to be a poor solvent. |

| Water | H₂O | 10.2 | To be determined | Expected to have low solubility. |

Experimental Protocols for Solubility Determination

The following protocols provide standardized methodologies for the qualitative and quantitative assessment of the solubility of this compound.

Qualitative Solubility Determination

This method offers a rapid assessment of solubility in a range of solvents.

Materials:

-

This compound

-

Selection of organic solvents

-

Small vials (e.g., 1.5 mL)

-

Vortex mixer

-

Pipettes

Procedure:

-

Accurately weigh a small amount (e.g., 1-5 mg) of this compound and place it into a vial.

-

Add a measured volume of the selected solvent (e.g., 100 µL) to the vial.

-

Vortex the mixture vigorously for 1-2 minutes.

-

Visually inspect the solution. If the solid has completely dissolved, the compound is considered soluble at that concentration.

-

If the solid has not completely dissolved, add another measured volume of the solvent and repeat the vortexing and observation steps.

Quantitative Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely accepted technique for determining thermodynamic solubility.[2]

Materials:

-

This compound

-

Selection of organic solvents

-

Sealable glass vials

-

Thermostatically controlled shaker

-

Analytical balance

-

Pipettes and syringe filters (chemically compatible with the solvent)

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system

Procedure:

-

Preparation of Standard Solutions: Prepare a series of standard solutions of this compound in the chosen solvent at known concentrations to create a calibration curve for quantitative analysis.

-

Sample Preparation: Add an excess amount of this compound to a known volume of the selected organic solvent in a sealable glass vial. Ensure a visible amount of undissolved solid remains.

-

Equilibration: Seal the vials tightly to prevent solvent evaporation and place them in a thermostatically controlled shaker at a constant temperature (e.g., 25°C). Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.[1]

-

Sample Collection and Preparation: After equilibration, allow the undissolved solid to settle. Carefully withdraw an aliquot of the clear, saturated supernatant.

-

Filtration: Filter the aliquot through a chemically resistant syringe filter to remove any suspended solid particles.

-

Dilution: Dilute the filtered aliquot with a known volume of the solvent to bring the concentration within the linear range of the analytical method.

-

Quantitative Analysis: Analyze the diluted samples and the standard solutions using a calibrated HPLC or GC method.

-

Calculation of Solubility: Use the calibration curve to determine the concentration of this compound in the diluted samples and calculate the solubility in the original saturated solution.

Experimental Workflow Visualization

The following diagram illustrates the workflow for the quantitative determination of solubility using the shake-flask method.

References

An In-Depth Technical Guide to the Stability of Boc-Protected Aminocyclobutane Derivatives

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

The tert-butyloxycarbonyl (Boc) group is a cornerstone in modern organic synthesis, providing a robust and versatile strategy for the protection of amines.[1][2] Its widespread use stems from its predictable stability across a range of chemical environments and its facile, selective removal under specific acidic conditions.[1][3] Aminocyclobutane moieties are increasingly incorporated into pharmaceutical candidates to enhance potency, selectivity, and pharmacokinetic profiles due to their rigid, puckered conformation.[4] Consequently, Boc-protected aminocyclobutane derivatives serve as critical building blocks in the synthesis of complex bioactive molecules and active pharmaceutical ingredients (APIs).[5][6]

This technical guide offers a comprehensive examination of the stability of Boc-protected aminocyclobutane derivatives. It details the chemical principles governing their stability, provides quantitative data on their lability under various conditions, and presents detailed experimental protocols for their protection and deprotection.

Core Principles of the Boc Protecting Group

The utility of the Boc group is defined by its distinct stability profile. It is notably stable in the presence of bases, nucleophiles, and under catalytic hydrogenation conditions.[3][7][8] This stability makes it an excellent "orthogonal" partner to other common amine protecting groups, such as the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group and the hydrogenolysis-labile carboxybenzyl (Cbz) group.[1][3]

The key characteristic of the Boc group is its susceptibility to cleavage under acidic conditions.[3][9] This deprotection is typically rapid and proceeds with high yield.

Mechanism of Acid-Catalyzed Deprotection

The acid-catalyzed removal of the Boc group is a well-understood process initiated by the protonation of the carbamate's carbonyl oxygen.[7][10][11] This is followed by fragmentation of the protonated intermediate to yield a stable tert-butyl cation, carbon dioxide, and the free amine, which is typically protonated by the acid medium.[7][10] The tert-butyl cation can be scavenged by nucleophiles or may eliminate a proton to form isobutene.[7][11]

Quantitative Stability Profile

The stability of the Boc group is highly dependent on the reaction conditions. While generally robust, its lability in acid is the most critical factor for synthetic planning.

Acid Stability

Boc-protected aminocyclobutanes are readily deprotected under acidic conditions. The choice of acid and solvent system can be tailored based on the presence of other acid-sensitive functional groups and the desired salt form of the product amine.[5] Strong acids like trifluoroacetic acid (TFA) and hydrochloric acid (HCl) are most commonly employed.[5][9][12] While specific quantitative data for aminocyclobutane derivatives is often substrate-dependent, the general conditions are well-established and highly reliable.

Table 1: Common Acidic Conditions for Boc Deprotection

| Deprotecting Agent | Solvent | Temperature (°C) | Reaction Time | Typical Yield (%) | Notes |

|---|---|---|---|---|---|

| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 0 to Room Temp. | 1 - 4 hours | >90 | A common and highly effective method. TFA is volatile and easily removed under reduced pressure.[5] |

| Hydrogen Chloride (HCl) | 1,4-Dioxane | 0 to Room Temp. | 1 - 4 hours | >90 | Yields the amine hydrochloride salt, which can be advantageous for purification, handling, and stability.[5][7] |

| Hydrogen Chloride (HCl) | Methanol (MeOH) | Room Temperature | 2 - 6 hours | >90 | An alternative to dioxane, though the reaction may be slightly slower.[5] |

| Oxalyl Chloride | Methanol (MeOH) | Room Temperature | 1 - 4 hours | up to 90 | A mild alternative for substrates sensitive to strong acids like TFA or HCl.[13] |

| Aqueous Phosphoric Acid | Tetrahydrofuran (THF) | Room Temperature | Varies | High | An environmentally benign and selective reagent.[8] |

Generally, the Boc group is unstable at a pH below 4, and strong acids will lead to rapid cleavage.[14] Milder acidic conditions, such as using citric acid, can sometimes be employed for sensitive substrates, though reaction times may be significantly longer.[14]

Base and Nucleophile Stability

A key advantage of the Boc group is its high stability under basic and nucleophilic conditions, which allows for a wide range of subsequent chemical transformations without premature deprotection.[1][7] It is resistant to hydrolysis by common inorganic bases like sodium hydroxide and potassium carbonate.[1][15] However, under certain conditions, particularly with electron-withdrawing groups attached to the nitrogen, deprotection with bases like sodium carbonate can be achieved, although this is not a standard method for simple alkylamines.[15]

Thermal Stability

Thermal deprotection of the Boc group is possible but typically requires high temperatures (e.g., 150-270°C), often in a continuous flow setup.[5][16] This method can be useful for substrates that are sensitive to strong acids.[5] The mechanism likely involves fragmentation to the carbamic acid, isobutylene, and CO2.[16] At moderate temperatures, such as 37°C, the Boc group is considered stable, provided the medium is not acidic.[17]

Stability Towards Catalytic Hydrogenation

The Boc group is stable under conditions of catalytic hydrogenation (e.g., H₂ over Pd/C).[1][7] This property is crucial for orthogonal protection strategies, allowing for the selective removal of groups like Cbz in the presence of a Boc-protected amine.[1][10]

Detailed Experimental Protocols

The following protocols provide standardized procedures for the protection and deprotection of aminocyclobutane derivatives.

Protocol 1: General N-Boc Protection of an Aminocyclobutane

This protocol describes a standard method for the protection of a primary or secondary aminocyclobutane using di-tert-butyl dicarbonate (Boc₂O).

Materials:

-

Aminocyclobutane derivative (1.0 eq)

-

Base (e.g., Triethylamine (TEA), Sodium Bicarbonate (NaHCO₃), or Sodium Hydroxide (NaOH)) (1.2 - 3.0 eq)[3][13][18]

-

Solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), 1,4-Dioxane/Water)[3][18]

-

Standard laboratory glassware, magnetic stirrer

Procedure:

-

Dissolve the aminocyclobutane derivative (1.0 eq) in the chosen solvent (e.g., a 1:1 mixture of 1,4-Dioxane and water).[18]

-

Add the base (e.g., NaHCO₃, 3.0 eq) to the solution at 0°C.[18]

-

Slowly add a solution of di-tert-butyl dicarbonate (1.2 eq) to the reaction mixture.[18]

-

Allow the reaction to warm to room temperature and stir for 12-15 hours.[18]

-

Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, wash the reaction mixture with an organic solvent like ethyl acetate to remove impurities.[18]

-

Acidify the aqueous layer with 1N HCl to a pH of 2-3.[18]

-

Extract the product with an organic solvent (e.g., CH₂Cl₂ or Ethyl Acetate, 3 times).[18]

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the Boc-protected product.[18]

Protocol 2: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This is a standard, highly effective method for removing the Boc group.[5]

Materials:

-

Boc-protected aminocyclobutane derivative (1.0 eq)

-

Dichloromethane (DCM), anhydrous

-

Trifluoroacetic acid (TFA) (5-10 eq)[5]

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine, anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve the Boc-protected amine in anhydrous DCM in a round-bottom flask.[5]

-

Cool the solution to 0°C using an ice bath.

-

Slowly add TFA (typically to a final concentration of 20-50% v/v) to the stirred solution.[3][5] Caution: The reaction can be exothermic and evolves gas (CO₂ and isobutene). Ensure adequate ventilation.

-

Allow the reaction to warm to room temperature and stir for 1-4 hours.[5]

-

Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.[5]

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.[5]

-

Dissolve the residue in an organic solvent (e.g., ethyl acetate) and carefully wash with a saturated NaHCO₃ solution to neutralize residual acid.

-

Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the free amine.[5]

Protocol 3: Deprotection using Hydrogen Chloride (HCl) in 1,4-Dioxane

This protocol is advantageous when the hydrochloride salt of the amine is the desired final product.[5]

Materials:

-

Boc-protected aminocyclobutane derivative

-

4M HCl in 1,4-Dioxane solution

-

Diethyl ether

Procedure:

-

Dissolve or suspend the Boc-protected amine in a minimal amount of 1,4-dioxane (or add the HCl solution directly if the substrate is soluble).

-

Add the 4M HCl in 1,4-dioxane solution (typically a large excess) to the substrate at room temperature.[7]

-

Stir the reaction mixture for 1-4 hours. The hydrochloride salt of the product may precipitate out of the solution.[5]

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, if a precipitate has formed, collect the solid by filtration.[5][7]

-

Wash the resulting solid with diethyl ether to remove non-polar impurities.[5][7]

-

Dry the solid under vacuum to obtain the pure aminocyclobutane hydrochloride salt.[5]

Orthogonal Deprotection Strategies

The stability of the Boc group to catalytic hydrogenation and basic conditions allows for selective deprotection in molecules containing other protecting groups. For instance, a Cbz group can be removed by hydrogenolysis while the Boc group remains intact, and an Fmoc group can be removed with a base (e.g., piperidine) without affecting the Boc group. This orthogonality is fundamental in complex multi-step syntheses, particularly in peptide chemistry.[1][3]

Conclusion

Boc-protected aminocyclobutane derivatives are invaluable intermediates in medicinal chemistry and organic synthesis. The Boc group provides robust protection under a wide array of synthetic conditions, particularly basic, nucleophilic, and reductive environments. Its defining characteristic is its clean and efficient removal under mild to strong acidic conditions. A thorough understanding of this stability profile, supported by the reliable protocols presented herein, empowers researchers to strategically and effectively utilize these building blocks in the design and execution of complex synthetic routes.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. img01.pharmablock.com [img01.pharmablock.com]

- 5. benchchem.com [benchchem.com]

- 6. chemimpex.com [chemimpex.com]

- 7. benchchem.com [benchchem.com]

- 8. Boc-Protected Amino Groups [organic-chemistry.org]

- 9. Amine Protection / Deprotection [fishersci.co.uk]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]

- 14. reddit.com [reddit.com]

- 15. Bases - Wordpress [reagents.acsgcipr.org]

- 16. Thermal Methods - Wordpress [reagents.acsgcipr.org]

- 17. researchgate.net [researchgate.net]

- 18. N-Boc-1-aminocyclobutanecarboxylic acid synthesis - chemicalbook [chemicalbook.com]

Methodological & Application

Application Notes and Protocols for PROTAC Synthesis Utilizing tert-Butyl (3-aminocyclobutyl)carbamate

For Researchers, Scientists, and Drug Development Professionals

Introduction to PROTAC Technology and the Role of tert-Butyl (3-aminocyclobutyl)carbamate

Proteolysis Targeting Chimeras (PROTACs) are revolutionary heterobifunctional molecules engineered to hijack the cell's native protein degradation machinery, the ubiquitin-proteasome system, to selectively eliminate target proteins of interest (POIs). A PROTAC molecule is comprised of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. By inducing proximity between the POI and the E3 ligase, the PROTAC facilitates the ubiquitination of the POI, marking it for degradation by the proteasome. This catalytic mechanism offers a powerful strategy to target proteins previously considered "undruggable."